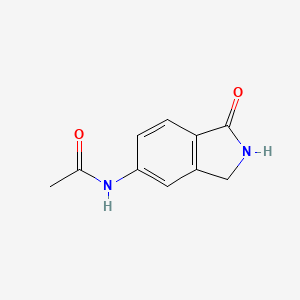
p-Hydroxyphenyl 2,5-dimethyl-3-furyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Hydroxyphenyl 2,5-dimethyl-3-furyl ketone is an organic compound with the molecular formula C₁₃H₁₂O₃ and a molecular weight of 216.23 g/mol It is characterized by the presence of a hydroxyphenyl group and a dimethyl-furyl ketone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Hydroxyphenyl 2,5-dimethyl-3-furyl ketone typically involves the reaction of 2,5-dimethylfuran with p-hydroxybenzaldehyde under specific conditions. One common method involves the use of a base catalyst to facilitate the condensation reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
p-Hydroxyphenyl 2,5-dimethyl-3-furyl ketone undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry
In chemistry, p-Hydroxyphenyl 2,5-dimethyl-3-furyl ketone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its ability to undergo various chemical reactions makes it a versatile tool for biochemical studies .
Medicine
Its structural features may allow it to interact with specific biological targets, leading to the discovery of new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of p-Hydroxyphenyl 2,5-dimethyl-3-furyl ketone involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the ketone moiety can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethyl-3-furyl p-hydroxyphenyl ketone
- p-Hydroxybenzylidene 2,5-dimethylfuran
- p-Hydroxyphenyl 2,5-dimethylfuranone
Uniqueness
p-Hydroxyphenyl 2,5-dimethyl-3-furyl ketone is unique due to its specific combination of functional groups. The presence of both a hydroxyphenyl group and a dimethyl-furyl ketone moiety allows for a wide range of chemical reactions and applications. This compound’s versatility and reactivity distinguish it from other similar compounds .
Properties
CAS No. |
4568-81-4 |
|---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C13H12O3/c1-8-7-12(9(2)16-8)13(15)10-3-5-11(14)6-4-10/h3-7,14H,1-2H3 |
InChI Key |
SSAQWXVJZDVART-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[(4-Benzylpiperazin-1-yl)amino]indol-2-one](/img/structure/B13834932.png)

![[(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] decanoate](/img/structure/B13834953.png)




